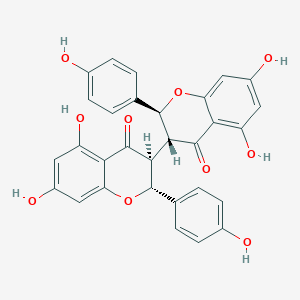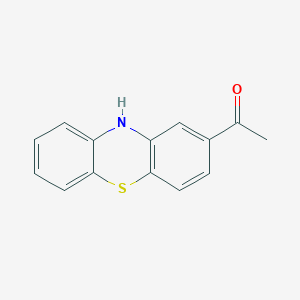
1-(10H-Phenothiazin-2-yl)ethanone
Vue d'ensemble
Description
1-(10H-Phenothiazin-2-yl)ethanone belongs to the class of organic compounds known as phenothiazines . These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Synthesis Analysis
Phenothiazine was synthesized from diphenylamine using classical condensation via fusion with powder sulfur and iodine . 2-Acylphenothiazines were prepared by acylation of phenothiazine with acyl chlorides in toluene to give 10-acylphenothiazine .Molecular Structure Analysis
In the title compound, C14H11NOS, the thiazine ring adopts a slightly distorted boat conformation . The dihedral angle between the mean planes of the two benzene rings is 20.2° . An intermolecular N-H⋯O hydrogen bond and a weak C-H⋯π interaction occur in the crystal, creating a two-dimensional network parallel to the bc plane .Chemical Reactions Analysis
The chemical reactivity of 2-acetylphenothiazines has been explored in the synthesis of different polyfunctional heterocyclic compounds . The target compounds are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes .Applications De Recherche Scientifique
Synthon in Heterocyclic Synthesis
2-Acetylphenothiazines are used as synthons in heterocyclic synthesis . They are important intermediates for the synthesis of a variety of synthetically useful and novel heterocyclic systems with different ring sizes such as isoxazole, pyrazole, pyrimidine, pyridine, quinolone, pyrazolo [3,4-d] pyridazine, 1,5-benzothiazepine, and triazolo [1,5-a] pyridine .
Bioactive Compounds
Phenothiazines, which include 2-Acetylphenothiazines, are valuable moieties of bioactive compounds showing anti-inflammatory, antimicrobial, anti-tubercular, antitumor, antihistaminic, and analgesic properties . For example, Chlorpromazine, a phenothiazine compound, is one of the most effective neuroleptic drugs .
Antioxidant Agents
2-Acetylphenothiazine derivatives have been synthesized and evaluated for their antioxidant activity . Their antioxidant potential was assessed by 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, and it was found to be comparable with ascorbic acid .
Anticancer Agents
Some chalcone-based phenothiazine derivatives, synthesized using 2-acetylphenothiazine, have shown promising anticancer activities . These compounds were evaluated against human breast cancer cell line MCF-7 cells, and human hepatocellular carcinoma HepG-2 cells, and some of them showed good activity .
Synthesis of Polyfunctional Heterocyclic Compounds
With growing applications for their synthesis and bioactivity, chemists and biologists in recent years have directed considerable attention to the research of phenothiazine derivatives . 2-Acetylphenothiazines have been effectively used in the synthesis of different polyfunctional heterocyclic compounds .
Pharmaceutical Agents
Phenothiazines, including 2-Acetylphenothiazines, are important pharmaceutical agents . For instance, promethazine, a phenothiazine compound, has potential antihistaminic activity .
Mécanisme D'action
Target of Action
2-Acetylphenothiazine, also known as ML171, is a potent and selective inhibitor of NADPH oxidase 1 (Nox1) . Nox1 is an enzyme that plays a pivotal role in the generation of reactive oxygen species (ROS), which are involved in various cellular processes such as cell signaling, cell growth, angiogenesis, motility, and blood pressure regulation .
Mode of Action
ML171 blocks Nox1-dependent ROS generation . It does this by inhibiting the activity of Nox1, thereby preventing the production of ROS. The IC50 value of ML171 in a HEK293-Nox1 confirmatory assay is 0.25 μM , indicating its high potency in inhibiting Nox1.
Biochemical Pathways
By inhibiting Nox1, ML171 disrupts the normal function of this enzyme, leading to a decrease in ROS production . This can have downstream effects on various biochemical pathways that rely on ROS for signaling. For example, ROS are known to play a role in cell signaling, cell growth, angiogenesis, and motility .
Result of Action
The primary result of ML171’s action is the inhibition of Nox1-dependent ROS generation . This can lead to changes in cellular processes that are regulated by ROS. For example, it could potentially affect cell signaling, growth, and motility .
Propriétés
IUPAC Name |
1-(10H-phenothiazin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGBOHJGWOPYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216525 | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-Phenothiazin-2-yl)ethanone | |
CAS RN |
6631-94-3 | |
| Record name | 2-Acetylphenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylphenothiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl phenothiazin-2-yl ketone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DEE7H3XAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of ML171?
A1: ML171 is a potent and selective inhibitor of NADPH oxidase isoform 1 (NOX1) [, ].
Q2: How does ML171 interact with NOX1?
A2: While the precise binding mechanism remains unclear, studies suggest that ML171 directly interacts with NOX1, inhibiting its activity with an IC50 of 0.25 μM [, ].
Q3: What are the downstream effects of ML171-mediated NOX1 inhibition?
A3: Inhibiting NOX1 with ML171 reduces the production of reactive oxygen species (ROS) [, , , ], thereby impacting several cellular processes, including: * Reduced oxidative stress: ML171 protects against oxidative damage in various cell types [, , , , , ]. * Modulation of signaling pathways: ML171 has been shown to affect ERK [], Rho kinase [, , ], and STAT3 [] signaling pathways, which play crucial roles in cell growth, inflammation, and other processes. * Inflammatory response: ML171 attenuates inflammatory responses by decreasing the expression of pro-inflammatory cytokines, including IL-6 and TNF-α [, , ]. * Cell death and survival: Depending on the cell type and context, ML171 can promote [] or inhibit [] apoptosis and necroptosis []. * Vascular function: ML171 improves endothelial function and reduces vascular contractility in models of hypertension and diabetes [, , , ].
Q4: Does ML171 affect other NOX isoforms?
A4: ML171 demonstrates high selectivity for NOX1. It shows minimal or no inhibitory activity against other NOX isoforms, including NOX2 and NOX4, at concentrations effective in inhibiting NOX1 [, , , ].
Q5: Does ML171 interact with other cellular targets besides NOX1?
A5: While ML171 is highly selective for NOX1, studies suggest potential interactions with other targets, such as organic anion transporting polypeptide 2B1 (OATP2B1), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K) []. Further research is needed to fully elucidate these interactions.
Q6: What is the molecular formula and weight of ML171?
A6: The molecular formula of ML171 is C14H11NOS, and its molecular weight is 241.31 g/mol [].
Q7: Is there any spectroscopic data available for ML171?
A7: Yes, structural characterization of ML171 has been conducted using X-ray diffraction analysis []. The thiazine ring in ML171 adopts a slightly distorted boat conformation. The dihedral angle between the mean planes of the two benzene rings is 20.2 (9)°. An intermolecular N—H⋯O hydrogen bond and a weak C—H⋯π interaction are observed in the crystal structure, creating a two-dimensional network parallel to the bc plane.
Q8: How do structural modifications to the ML171 scaffold affect its activity?
A8: While limited information is available on specific SAR studies for ML171, replacing the acetyl group at the 2-position of the phenothiazine ring with other substituents, such as chlorine or trifluoromethyl, can alter its activity and physicochemical properties [, ]. Further investigation is needed to establish definitive structure-activity relationships.
Q9: What in vitro models have been used to study the effects of ML171?
A9: Various in vitro models, including:
- Human and rodent cell lines: Human pulmonary artery smooth muscle cells (PASMCs) [, ], human umbilical cord artery smooth muscle cells [], human and rat vascular smooth muscle cells (VSMCs) [, , , , ], pancreatic acinar AR42J cells [], gastric cancer AGS cells [, ], human breast cancer MCF-7 cells [], and human hepatocellular carcinoma HepG-2 cells [] have been used to investigate the effects of ML171.
- Primary cell cultures: Mouse macrophages [], rat neutrophils [], and human and rodent adipocytes [, ] have been employed to evaluate the effects of ML171 on specific cell types.
Q10: What in vivo models have been used to study the effects of ML171?
A10: ML171 has been investigated in various animal models, including:
- Rodent models: Mice: Non-obese diabetic (NOD) mice [], C57BL/6 mice [, , ] and rats: Wistar rats [], spontaneously hypertensive rats (SHRs) [, ], stroke-prone spontaneously hypertensive rats (SHRSP) [, ].
- Porcine models: Porcine coronary arteries have been used to investigate the role of ML171 in regulating vascular tone [].
Q11: Are there any clinical trials involving ML171?
A11: Currently, no clinical trials involving ML171 have been reported.
Q12: What is the known toxicity profile of ML171?
A12: A single-dose toxicity study in mice reported a median lethal dose (LD50) of 500 mg/kg for both males and females following intraperitoneal injection []. At lower doses, no mortality was observed. Histopathological analysis revealed liver abnormalities in mice treated with 250 or 500 mg/kg of ML171, including thickening of the liver edge, adhesions between the liver and adjacent organs, hypertrophy of centrilobular hepatocytes, and inflammatory cell infiltration.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





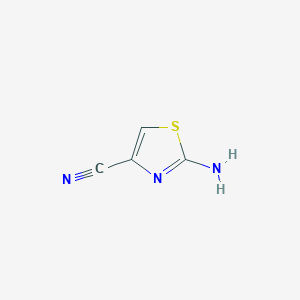
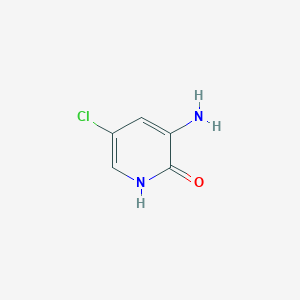
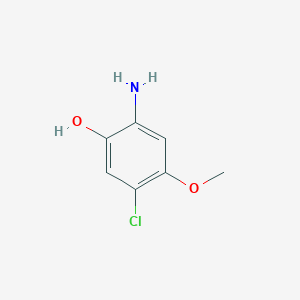

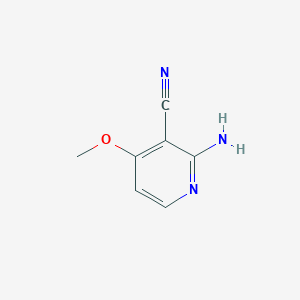
![2-Amino-4,5,6,7-tetrahydro-7-oxobenzo[b]thiophene-3-carbonitrile](/img/structure/B113390.png)



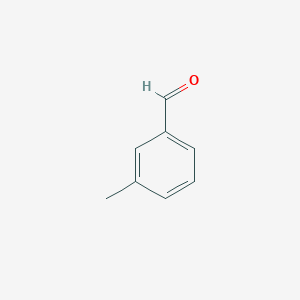
![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)
